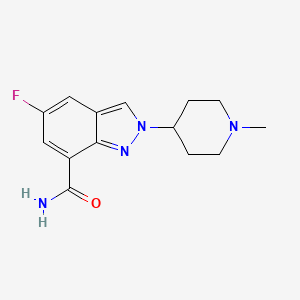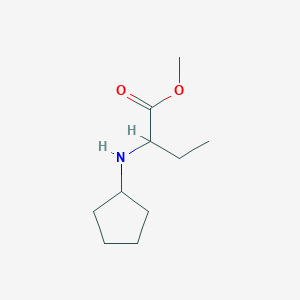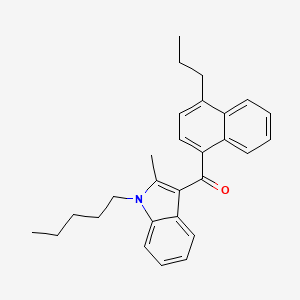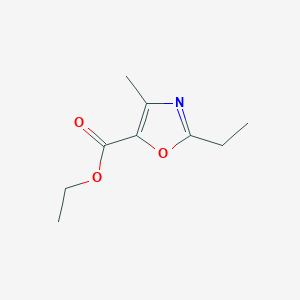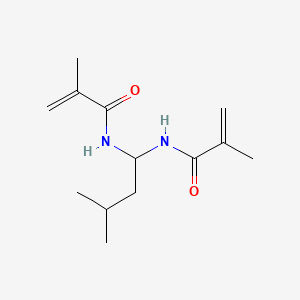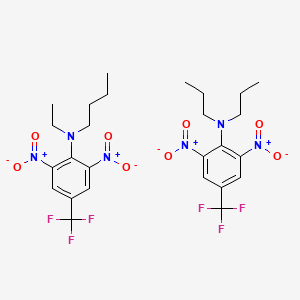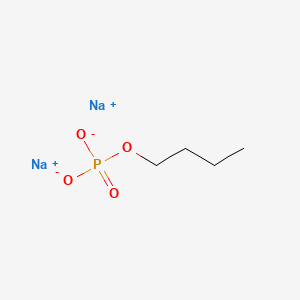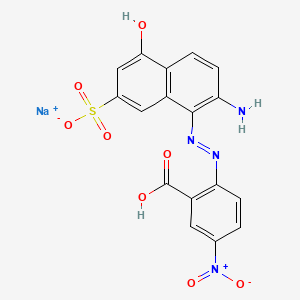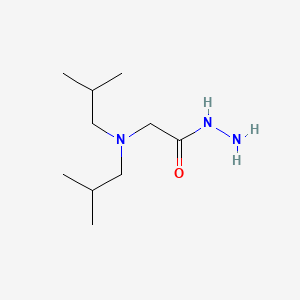
Glycine, N,N-diisobutyl-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diisobutylglycine hydrazide is an organic compound with the molecular formula C10H23N3O It is a derivative of glycine, where the amino group is substituted with two isobutyl groups, and the carboxyl group is converted to a hydrazide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Diisobutylglycine hydrazide can be synthesized through the reaction of N,N-diisobutylglycine with hydrazine. The reaction typically involves the use of an organic solvent such as ethanol or methanol, and it is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
N,N-Diisobutylglycine+Hydrazine→N,N-Diisobutylglycine hydrazide+Water
Industrial Production Methods
In an industrial setting, the production of N,N-Diisobutylglycine hydrazide may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diisobutylglycine hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazides.
Aplicaciones Científicas De Investigación
N,N-Diisobutylglycine hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-Diisobutylglycine hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diisobutylglycine: The parent compound without the hydrazide group.
N,N-Diisobutylglycine oxime: An oxidized derivative.
N,N-Diisobutylglycine amine: A reduced derivative.
Uniqueness
N,N-Diisobutylglycine hydrazide is unique due to its hydrazide group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
2644-37-3 |
|---|---|
Fórmula molecular |
C10H23N3O |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
2-[bis(2-methylpropyl)amino]acetohydrazide |
InChI |
InChI=1S/C10H23N3O/c1-8(2)5-13(6-9(3)4)7-10(14)12-11/h8-9H,5-7,11H2,1-4H3,(H,12,14) |
Clave InChI |
OFJSNTDWKDOLCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CC(C)C)CC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


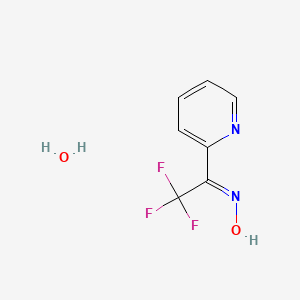

![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)
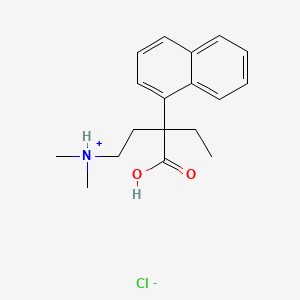
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)
